

Application Notes and Protocols: GSK3739936 in HIV-1 Replication Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK3739936

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Introduction

GSK3739936, also known as BMS-986180, is a potent, second-generation allosteric inhibitor of HIV-1 integrase (ALLINI).^{[1][2][3][4]} Unlike traditional integrase strand transfer inhibitors (INSTIs), **GSK3739936** features a novel mechanism of action that disrupts the normal process of HIV-1 maturation, leading to the production of non-infectious viral particles.^{[1][5]} This document provides detailed application notes and protocols for the use of **GSK3739936** in HIV-1 replication studies, including its mechanism of action, preclinical data, and relevant experimental procedures.

It is important to distinguish **GSK3739936** from bromodomain and extra-terminal domain (BET) inhibitors, such as JQ1 and I-BET151. While BET inhibitors are being investigated as latency-reversing agents (LRAs) in "shock and kill" strategies for HIV-1 eradication, **GSK3739936** does not target HIV latency.^{[6][7][8][9]} Instead, it directly inhibits viral replication, making it a candidate for antiretroviral therapy.

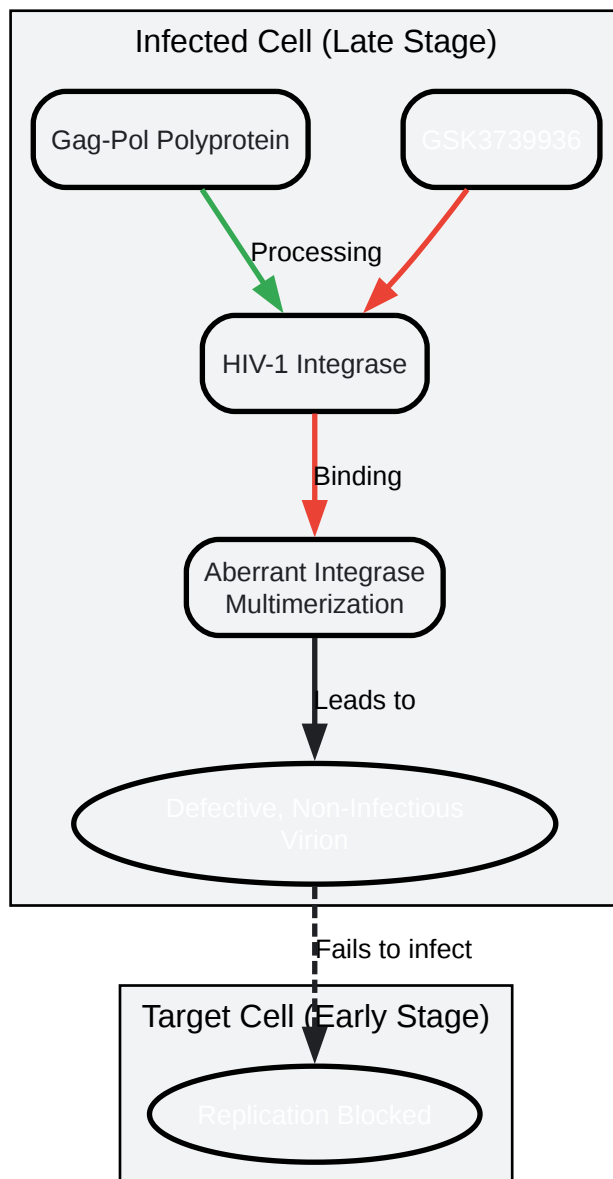
Mechanism of Action

GSK3739936 is an allosteric inhibitor that binds to a specific pocket at the interface of two HIV-1 integrase monomers.^{[1][5]} This binding event induces aberrant multimerization of the integrase enzyme, which has several downstream effects that impair viral replication:

- **Disruption of Viral Core Condensation:** The abnormal multimerization of integrase interferes with the proper formation of the viral core, resulting in morphologically defective virions.[10]
- **Inhibition of Gag-Pol Polyprotein Processing:** The altered integrase complexes disrupt the normal cleavage of the Gag-Pol polyprotein, a critical step in viral maturation.
- **Production of Non-Infectious Virions:** The resulting viral particles have misplaced cores and are unable to complete the early steps of infection, such as reverse transcription, in the target cell.[5]
- **Blockade of Integrase-LEDGF/p75 Interaction:** **GSK3739936**'s binding to integrase can also interfere with the interaction between integrase and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for the integration of the viral DNA into the host chromosome.[5]

This multi-faceted mechanism of action makes **GSK3739936** a potent inhibitor of HIV-1 replication.

Mechanism of Action of GSK3739936

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Caption: Mechanism of **GSK3739936** action.

Data Presentation

The following tables summarize the in vitro antiviral activity and preclinical pharmacokinetic properties of **GSK3739936**.

Table 1: In Vitro Antiviral Activity of **GSK3739936**

Parameter	Value	Cell Line	Notes
EC50	1.7 nM	MT-2	50% effective concentration against HIV-1 replication. [2] [3]
IC50	11.1 nM	N/A	50% inhibitory concentration against the integrase enzyme. [2]
CC50	>20 µM	MT-2	50% cytotoxic concentration. [2]

Table 2: Preclinical Pharmacokinetics of **GSK3739936**

Species	Clearance	Elimination Half-life	Oral Bioavailability	Tmax
Mouse	Low	Moderate to Long	52-89%	2-5 h
Rat	Low	Moderate to Long	52-89%	2-5 h
Dog	Low	Moderate to Long	52-89%	2-5 h
Cynomolgus Monkey	Moderate	Short	52-89%	2-5 h
Data adapted from Naidu BN, et al. J Med Chem. 2022. [2]				

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) in a Cell-Based Assay

This protocol describes a method for determining the 50% effective concentration (EC50) of **GSK3739936** against HIV-1 replication in a susceptible T-cell line, such as MT-2 or CEM-SS.

Materials:

- **GSK3739936** (dissolved in DMSO)
- MT-2 or CEM-SS cells
- HIV-1 laboratory-adapted strain (e.g., IIB or NL4-3)
- Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- Reagent for quantifying viral replication (e.g., p24 ELISA kit or reverse transcriptase activity assay kit)
- Plate reader

Procedure:

- **Cell Plating:** Seed MT-2 or CEM-SS cells in a 96-well plate at a density of 5×10^4 cells per well in 100 μ L of complete medium.
- **Compound Dilution:** Prepare a serial dilution of **GSK3739936** in complete medium. The final concentrations should typically range from picomolar to micromolar. Also, prepare a vehicle control (DMSO) and an untreated control.
- **Compound Addition:** Add 50 μ L of the diluted compound to the appropriate wells.

- Virus Infection: Add 50 µL of HIV-1 at a predetermined multiplicity of infection (MOI) to each well, except for the uninfected control wells.
- Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
- Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the level of HIV-1 replication using a p24 ELISA or a reverse transcriptase activity assay according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (CC50)

This protocol is for determining the 50% cytotoxic concentration (CC50) of **GSK3739936**.

Materials:

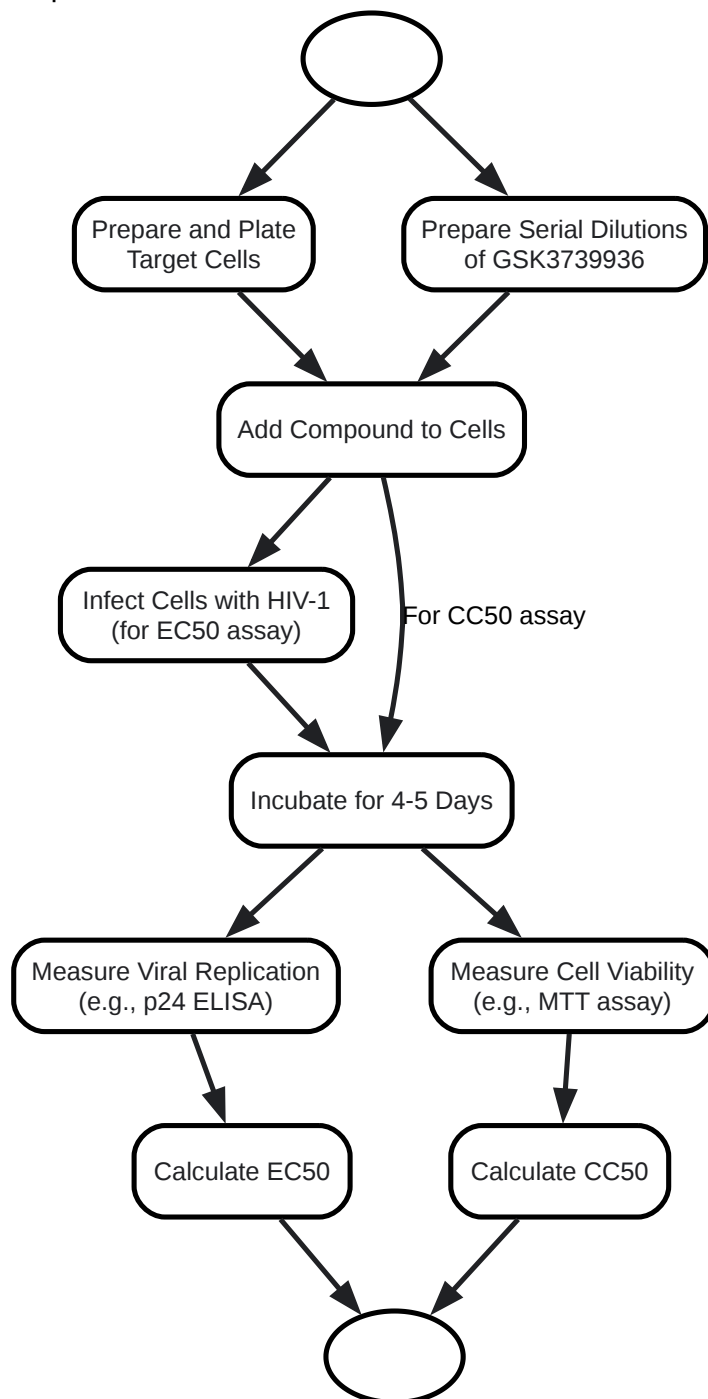
- **GSK3739936** (dissolved in DMSO)
- MT-2 or CEM-SS cells
- Complete cell culture medium
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)
- Reagent for measuring cell viability (e.g., CellTiter-Glo®, MTT, or XTT)
- Plate reader

Procedure:

- Cell Plating: Seed MT-2 or CEM-SS cells in a 96-well plate at a density of 5×10^4 cells per well in 100 µL of complete medium.

- **Compound Dilution:** Prepare a serial dilution of **GSK3739936** in complete medium, similar to the antiviral assay.
- **Compound Addition:** Add 100 µL of the diluted compound to the appropriate wells.
- **Incubation:** Incubate the plates for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.
- **Cell Viability Measurement:** Add the cell viability reagent to each well according to the manufacturer's protocol and measure the signal using a plate reader.
- **Data Analysis:** Calculate the percentage of cytotoxicity for each drug concentration relative to the untreated cell control. Plot the percentage of cytotoxicity against the drug concentration and determine the CC₅₀ value using a non-linear regression analysis.

Experimental Workflow for GSK3739936 Evaluation



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Caption: Workflow for evaluating **GSK3739936**.

Conclusion

GSK3739936 is a promising allosteric inhibitor of HIV-1 integrase with a distinct mechanism of action that sets it apart from other classes of antiretroviral drugs. Its ability to induce aberrant integrase multimerization and disrupt viral maturation makes it a valuable tool for studying HIV-1 replication and a potential candidate for future therapeutic strategies. The protocols and data presented in this document are intended to guide researchers in the effective use and evaluation of **GSK3739936** in their HIV-1 research endeavors.

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- To cite this document: BenchChem. [Application Notes and Protocols: GSK3739936 in HIV-1 Replication Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563683#using-gsk3739936-in-hiv-replication-studies]

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